N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide
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Overview
Description
N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, and various industrial applications. The presence of the pyrazole ring in its structure makes it a versatile scaffold for the development of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-(1H-pyrazol-4-yl)aniline with cyclopentene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit kinases involved in cell signaling or enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzamide
- N-(1-phenyl-1H-pyrazol-4-yl)acetamide
Uniqueness
N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide is unique due to its specific structural features, such as the cyclopentene ring fused to the pyrazole moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its potential for diverse biological applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(11-4-1-2-5-11)18-14-7-3-6-12(8-14)13-9-16-17-10-13/h3-4,6-10H,1-2,5H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWAGXSWBFQHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)NC2=CC=CC(=C2)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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